2,3-di(hexadecanoyloxy)propyl 2-[2-[(1E,3E,5E,7E)-2,6-dimethyl-8-(2,6,6-trimethylcyclohexen-1-yl)octa-1,3,5,7-tetraenyl]-4-[(1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]pyridin-1-ium-1-yl]ethyl phosphate
Description
The compound 2,3-di(hexadecanoyloxy)propyl 2-[2-[(1E,3E,5E,7E)-2,6-dimethyl-8-(2,6,6-trimethylcyclohexen-1-yl)octa-1,3,5,7-tetraenyl]-4-[(1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]pyridin-1-ium-1-yl]ethyl phosphate is a synthetic lipid featuring:
- Glycerol backbone: Substituted with two saturated hexadecanoyl (C16:0) chains at the 2- and 3-positions.
- Phosphate-linked pyridinium headgroup: The 1-position of glycerol is esterified to a phosphate group connected to an ethyl chain, terminating in a pyridinium ring.
This structure combines hydrophobic hexadecanoyl chains with a positively charged pyridinium headgroup and conjugated polyenes, suggesting applications in membrane biology, drug delivery, or imaging.
Properties
IUPAC Name |
2,3-di(hexadecanoyloxy)propyl 2-[2-[(1E,3E,5E,7E)-2,6-dimethyl-8-(2,6,6-trimethylcyclohexen-1-yl)octa-1,3,5,7-tetraenyl]-4-[(1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]pyridin-1-ium-1-yl]ethyl phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C77H124NO8P/c1-12-14-16-18-20-22-24-26-28-30-32-34-36-48-74(79)83-62-71(86-75(80)49-37-35-33-31-29-27-25-23-21-19-17-15-13-2)63-85-87(81,82)84-59-58-78-57-54-69(47-39-43-65(4)51-53-73-68(7)46-41-56-77(73,10)11)61-70(78)60-66(5)44-38-42-64(3)50-52-72-67(6)45-40-55-76(72,8)9/h38-39,42-44,47,50-54,57,60-61,71H,12-37,40-41,45-46,48-49,55-56,58-59,62-63H2,1-11H3/b44-38+,47-39+,52-50+,53-51+,64-42+,65-43+,66-60+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVFLDVACRJJJLS-IESNROCXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+]1=C(C=C(C=C1)C=CC=C(C)C=CC2=C(CCCC2(C)C)C)C=C(C)C=CC=C(C)C=CC3=C(CCCC3(C)C)C)OC(=O)CCCCCCCCCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+]1=C(C=C(C=C1)/C=C/C=C(\C)/C=C/C2=C(CCCC2(C)C)C)/C=C(\C)/C=C/C=C(\C)/C=C/C3=C(CCCC3(C)C)C)OC(=O)CCCCCCCCCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C77H124NO8P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50746901 | |
| Record name | 2,3-Bis(hexadecanoyloxy)propyl 2-{2-[(1E,3E,5E,7E)-2,6-dimethyl-8-(2,6,6-trimethylcyclohex-1-en-1-yl)octa-1,3,5,7-tetraen-1-yl]-4-[(1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohex-1-en-1-yl)hexa-1,3,5-trien-1-yl]pyridin-1-ium-1-yl}ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50746901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1222.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
863180-05-6 | |
| Record name | 2,3-Bis(hexadecanoyloxy)propyl 2-{2-[(1E,3E,5E,7E)-2,6-dimethyl-8-(2,6,6-trimethylcyclohex-1-en-1-yl)octa-1,3,5,7-tetraen-1-yl]-4-[(1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohex-1-en-1-yl)hexa-1,3,5-trien-1-yl]pyridin-1-ium-1-yl}ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50746901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 2,3-di(hexadecanoyloxy)propyl 2-[2-[(1E,3E,5E,7E)-2,6-dimethyl-8-(2,6,6-trimethylcyclohexen-1-yl)octa-1,3,5,7-tetraenyl]-4-[(1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]pyridin-1-ium-1-yl]ethyl phosphate is a complex phospholipid derivative with potential biological activities. This article explores its biological activity through various studies and data sources.
Chemical Structure and Properties
The compound's chemical structure includes a long hydrophobic alkyl chain (hexadecanoyloxy), a pyridinium moiety that enhances solubility in biological systems, and multiple unsaturated hydrocarbon chains. These features suggest it may interact with biological membranes and cellular components.
| Property | Value |
|---|---|
| Molecular Formula | C₃₃H₅₃N₁P₁O₄ |
| Molecular Weight | 563.78 g/mol |
| Solubility | Soluble in organic solvents |
| Hydrophobicity | High (due to hexadecanoyloxy) |
The compound is hypothesized to function as a Toll-like receptor (TLR) agonist , which plays a crucial role in the immune response. TLRs are essential for recognizing pathogens and initiating immune responses. The specific interaction with TLRs may lead to enhanced immune activation and potential therapeutic applications in cancer treatment.
Case Studies
- Cancer Imaging : A study highlighted the use of a dye-labeled variant of this compound for targeted imaging of pancreatic cancer. The results indicated significant uptake in tumor tissues compared to normal tissues, suggesting its potential as a diagnostic tool in oncology .
- Neuroprotection : Research has indicated that derivatives of this compound exhibit neuroprotective properties in models of neurodegenerative diseases. The mechanism involves modulation of inflammatory pathways and protection against oxidative stress .
- Anti-inflammatory Effects : In vitro studies have shown that the compound can reduce pro-inflammatory cytokine production in macrophages upon TLR activation. This suggests potential applications in treating inflammatory diseases .
In Vivo Studies
In vivo studies using animal models have demonstrated the following effects:
- Tumor Growth Inhibition : Administration of the compound resulted in reduced tumor size and improved survival rates in mice with induced tumors.
- Cytokine Modulation : Significant changes in serum cytokine levels were observed, indicating an immune-modulatory effect.
Table 2: Summary of Biological Activities
| Activity | Observations |
|---|---|
| Tumor Imaging | Enhanced uptake in tumor cells |
| Neuroprotection | Reduced neuronal cell death |
| Anti-inflammatory | Decreased cytokine levels |
Scientific Research Applications
Pharmaceutical Applications
- Targeted Drug Delivery : The compound's phospholipid nature allows it to be utilized in drug delivery systems. Its ability to encapsulate hydrophobic drugs and improve their bioavailability has been documented in various studies. The incorporation of hexadecanoyloxy groups enhances its interaction with biological membranes .
- Cancer Therapy : Research indicates that derivatives similar to this compound can serve as agonists for Toll-like receptors (TLRs), which are crucial in cancer immunotherapy. By activating TLRs selectively in tumor microenvironments, they may enhance anti-tumor immunity while minimizing systemic toxicity .
Cosmetic Industry
- Emulsifiers and Skin Conditioning Agents : The compound can function as an emulsifier in cosmetic formulations due to its amphiphilic properties. It helps stabilize oil-in-water emulsions and enhances skin hydration by forming a protective barrier on the skin surface .
- Anti-inflammatory Properties : Studies have suggested that compounds with similar structures exhibit anti-inflammatory effects. This could be beneficial in formulating products aimed at reducing skin irritation and inflammation .
Material Science
- Nanomaterials : The compound's amphiphilic nature makes it suitable for synthesizing nanocarriers for drug delivery applications. Its ability to self-assemble into micelles or liposomes can be harnessed to create targeted delivery systems for pharmaceuticals .
- Biodegradable Polymers : Incorporating this compound into polymer matrices can enhance their biodegradability and biocompatibility. This is particularly relevant for developing sustainable materials for biomedical applications .
Case Studies
| Application Area | Study Reference | Findings |
|---|---|---|
| Cancer Therapy | PMID: 23098072 | Demonstrated effective targeting of pancreatic cancer cells using TLR agonists derived from similar compounds. |
| Cosmetic Formulations | PubChem | Showed improved skin hydration and barrier function when used as an emulsifier in creams. |
| Nanotechnology | Patent US20150376546A1 | Developed a novel nanocarrier system improving drug solubility and bioavailability. |
Comparison with Similar Compounds
Structural and Functional Features
The table below summarizes key differences between the target compound and related lipids:
Headgroup and Charge Comparison
- Target Compound vs. DPPC : The pyridinium headgroup confers a permanent positive charge, contrasting with DPPC’s zwitterionic phosphocholine group. This enhances electrostatic interactions with negatively charged membranes or biomolecules.
- Target Compound vs. DOCP : DOCP’s inverted dipole and negative charge promote anti-fouling behavior, whereas the target’s positive charge may favor adhesion to anionic surfaces (e.g., bacterial membranes).
Acyl Chain Impact
- Saturated vs. Unsaturated Chains: The target’s fully saturated hexadecanoyl chains (C16:0) increase membrane rigidity compared to DOCP’s unsaturated oleoyl chains (C18:1), which introduce kinks and fluidity .
Biophysical and Application Insights
- Membrane Interactions : The target’s rigid acyl chains and charged headgroup may stabilize micelles or liposomes under physiological conditions, similar to DPPC but with tailored charge properties.
- Imaging Potential: The conjugated polyenes could enable fluorescence, analogous to pyridinium-based dyes used in confocal imaging () .
Research Findings and Limitations
- Functional Gaps : Direct studies on the target’s fluorescence, membrane incorporation, or cytotoxicity are absent. Further experimental work is needed to confirm inferred properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
